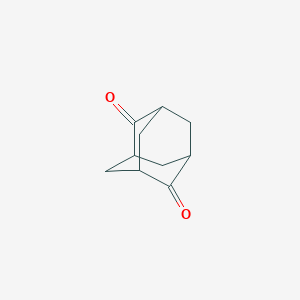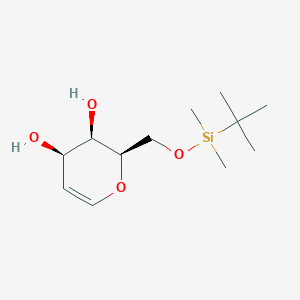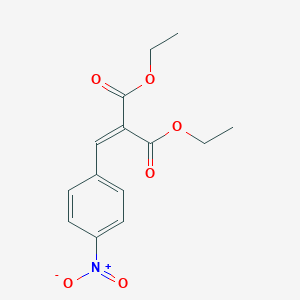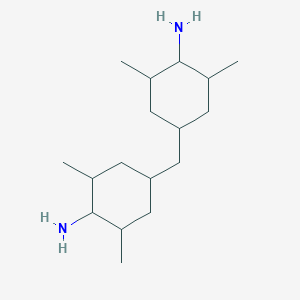
Adamantan-2,6-dion
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of adamantane-2,6-dione has been improved to provide multigram quantities of the product through a facile seven-step process with an overall yield of 21%. This method is notable for its minimal purification steps, demonstrating the compound's accessibility for further scientific study (Ayres et al., 1994).
Molecular Structure Analysis
Adamantane-2,6-dione's structure has been elucidated through spectroscopic and X-ray crystallographic analyses, revealing interesting insights into its molecular configuration. The compound serves as a precursor for creating new models that exhibit intramolecular interactions between spatially separated redox systems, highlighting its structural versatility and potential for complex chemical manipulations (Kurata et al., 2001).
Chemical Reactions and Properties
Adamantane-2,6-dione undergoes various chemical reactions, serving as a foundational molecule for synthesizing adamantane derivatives with significant steric arrangements and properties. Notably, its reaction with lithium 4-lithio-2,6-di-t-butylphenoxide followed by dehydration leads to the formation of adamantane-2,4-bis(p-quinone methide) and -2,6-bis(p-quinone methide), which show clear through-space interaction and form a σ-bond at their bis(anion radical) stage upon both chemical and electrochemical reduction (Kurata et al., 2001).
Physical Properties Analysis
The adamantane structure imparts high thermal stability and resistance to various external factors such as hydrolysis, oxidation, and the action of light and solvents to its derivatives, including adamantane-2,6-dione. These properties make adamantane-based compounds particularly attractive for applications requiring materials with exceptional durability and stability (Khardin & Radchenko, 1982).
Wissenschaftliche Forschungsanwendungen
Synthese von ungesättigten Adamantanderivaten
Adamantan-2,6-dion kann als Ausgangsmaterial für die Synthese verschiedener funktioneller Adamantanderivate verwendet werden . Die hohe Reaktivität dieser Verbindungen bietet umfangreiche Möglichkeiten für ihre Verwendung .
Herstellung von Monomeren
This compound kann bei der Herstellung von Monomeren verwendet werden . Diese Monomere können dann zur Herstellung verschiedener Polymertypen verwendet werden .
Herstellung von thermisch stabilen Brennstoffen und Ölen
Die hohe Reaktivität von this compound macht es zu einem geeigneten Kandidaten für die Synthese von thermisch stabilen und energiereichen Brennstoffen und Ölen . Dies könnte erhebliche Auswirkungen auf den Energiesektor haben .
Entwicklung von bioaktiven Verbindungen
This compound kann bei der Entwicklung von bioaktiven Verbindungen verwendet werden . Diese Verbindungen könnten möglicherweise bei der Entwicklung neuer Medikamente und Behandlungen eingesetzt werden .
Pharmazeutische Anwendungen
This compound hat potenzielle Anwendungen in der pharmazeutischen Industrie . Es kann bei der Synthese verschiedener Arzneimittel verwendet werden
Wirkmechanismus
Target of Action
Adamantane-2,6-dione, also known as Adamantanone, is a small molecule that belongs to the class of organic compounds known as adamantanones . These are organic compounds containing a ketone group attached to the adamantane (tricyclo [3.3.1.1]decane) ring It is known that adamantane derivatives have established actions against coronaviruses .
Mode of Action
It is suggested that adamantane derivatives like amantadine may block the viral e protein ion channel function and may down-regulate the protease cathepsin l because of the increase of lysosomal ph, resulting in impaired viral entry and replication .
Biochemical Pathways
It is known that adamantane derivatives can be synthesized via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Pharmacokinetics
It is known that adamantane derivatives are widely applied in the design and synthesis of new drug delivery systems .
Result of Action
It is known that adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Action Environment
It is known that the introduction of the adamantane system to novel compounds usually results in an increase in lipophilicity .
Safety and Hazards
Zukünftige Richtungen
Adamantane derivatives, including Adamantane-2,6-dione, have shown potential in a wide range of applications such as material and polymer science, molecular electronics, biomedical sciences, and chemical synthesis . They are also expected to be viable candidates as carriers for diffuse interstellar bands (DIBs), due to their structural and thermal stability .
Eigenschaften
IUPAC Name |
adamantane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-9-5-1-6-3-8(9)4-7(2-5)10(6)12/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIAKEDDKXHXTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2=O)CC1C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192836 | |
| Record name | Tricyclo(3.3.1.13,7)decane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39751-07-0 | |
| Record name | Tricyclo(3.3.1.13,7)decane-2,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039751070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclo(3.3.1.13,7)decane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for producing Adamantane-2,6-dione?
A1: Adamantane-2,6-dione can be synthesized through various methods. One approach involves the oxidation of readily available adamantane. [, , ] Improvements to this synthesis, specifically focusing on the chromic oxidation of adamantanone, have been reported, offering an efficient route to Adamantane-2,6-dione. [, , ]
Q2: What is the significance of the highly symmetrical structure of perfluorinated bisnoradamantane, a derivative of Adamantane-2,6-dione?
A2: Perfluorinated bisnoradamantane, derived from Adamantane-2,6-dione, exhibits a highly symmetrical structure. [] This symmetry leads to a simplified and easily interpretable splitting pattern in its 19F NMR spectrum, which is particularly useful for structural characterization. [] The long-range fluorine-fluorine virtual coupling observed in its 19F NMR spectra provides valuable insights into its unique structural features. []
Q3: How do transannular interactions influence the stereochemistry of 2,6-Diaminoadamantane salts, synthesized from Adamantane-2,6-dione?
A3: Transannular interactions play a significant role in dictating the stereochemistry of 2,6-Diaminoadamantane salts derived from Adamantane-2,6-dione. [] These interactions, similar to those observed in substituted cyclohexane systems, arise from the steric repulsion between axial substituents on the adamantane ring system. [] This steric hindrance influences the orientation of substituents, affecting the overall molecular geometry and potentially influencing its interactions with other molecules. []
Q4: Are there analytical methods available to assess the purity and quality of Adamantane-2,6-dione and its derivatives?
A4: Yes, analytical techniques are crucial for evaluating Adamantane-2,6-dione and its derivatives. For instance, Gas Chromatography with Flame Ionization Detection (GC-FID) has been validated for quantifying impurities in kemantane, a derivative of Adamantane-2,6-dione, ensuring its quality and safety as a drug substance. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2Z)-2-[(E)-3-(3,3-Dimethyl-1-octylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octylindole;iodide](/img/structure/B47779.png)
![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B47780.png)

![3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B47785.png)







